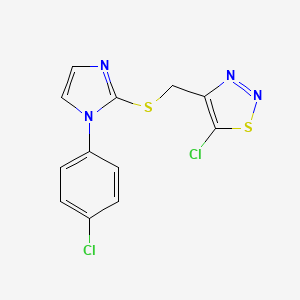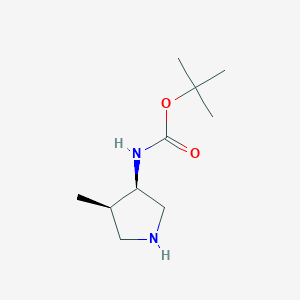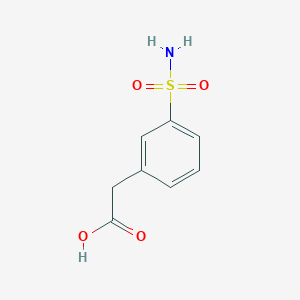
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide, also known as AZD3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate and other monocarboxylates across the cell membrane. AZD3965 has been shown to have potential therapeutic applications in cancer treatment, particularly in tumors that rely on glycolysis for energy production.
科学的研究の応用
Synthesis of Substituted Acetamides
The compound has been utilized in the synthesis of substituted acetamides, which are valuable intermediates in pharmaceutical chemistry . These acetamides can undergo further chemical transformations to create a variety of bioactive molecules with potential therapeutic applications.
Antimicrobial Agents
Research has indicated that derivatives of this compound can act as inhibitors of the MurA enzyme, which is crucial in bacterial cell wall synthesis . This makes them promising candidates for the development of novel antimicrobial agents that could be effective against bacteria resistant to current antibiotics.
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural flexibility allows for the creation of diverse molecules that can be tailored for specific pharmacological targets .
Nootropic Drugs
Related compounds have been used in the synthesis of nootropic drugs, which are substances that may improve cognitive function . These drugs can potentially be used to treat cognitive impairments and enhance memory and learning.
Enantiomerically Pure Compounds
The compound’s derivatives have been employed in the preparation of enantiomerically pure substances of pharmacological value, such as R-enantiomer of N-carbamoylmethyl-4-phenyl-2-pyrrolidinone . These enantiomerically pure compounds can have different biological activities and are important in the field of chiral medicine.
Cognitive and Astheno-Neurotic Disorders
Phenylpiracetam, a derivative of the compound, has been used to treat various cognitive and astheno-neurotic disorders. It has shown efficacy in improving memory, concentration, and psycho-emotional state .
Space Medicine
Phenylpiracetam, which is related to the compound, was originally developed for Soviet cosmonauts to improve their cognitive functions during space flights. Its success in this extreme environment has led to its adoption in clinical practice for a wide range of patients .
作用機序
Target of Action
The primary target of this compound, also known as N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-6-methoxypyrimidine-4-carboxamide, is the β3 adrenergic receptor in the detrusor muscle in the bladder . This receptor plays a crucial role in the regulation of bladder function.
Mode of Action
The compound interacts with its target, the β3 adrenergic receptor, leading to muscle relaxation . This interaction results in an increase in bladder capacity, thereby reducing the symptoms of overactive bladder.
Biochemical Pathways
The activation of the β3 adrenergic receptor triggers a cascade of biochemical reactions. These reactions lead to the relaxation of the detrusor muscle, which in turn increases the capacity of the bladder . The exact downstream effects of these pathways are still under investigation.
Pharmacokinetics
It is known that the compound should be stored at2-8°C for optimal stability .
Result of Action
The result of the compound’s action is a reduction in the symptoms of overactive bladder. By relaxing the detrusor muscle and increasing bladder capacity, the compound can alleviate the frequent urge to urinate that characterizes this condition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature can affect the stability of the compound, as it should be stored at 2-8°C . Other factors, such as pH and the presence of other substances, could potentially influence the compound’s action and efficacy.
特性
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-19-9-3-7(13-5-14-9)10(18)16-11-15-6(4-20-11)2-8(12)17/h3-5H,2H2,1H3,(H2,12,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIJIDVIPRRQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)


![(2-Chloro-6-fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2950657.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2950660.png)
![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)
![5-Benzyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2950662.png)
